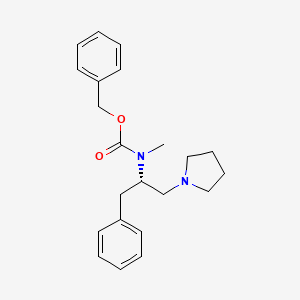

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane

Description

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a carbamate functional group, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name |

benzyl N-methyl-N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSVRPAMPSFOCI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375196 | |

| Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-74-1 | |

| Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from N-Benzyl-2-pyrrolidone Derivatives

A key intermediate in the preparation is N-benzyl-2-pyrrolidone, which can be synthesized by benzylation of 2-pyrrolidone with benzyl chloride under reflux conditions.

Step 1: Benzylation

Benzyl chloride (759 g) is added to a refluxing mixture of 2-pyrrolidone, maintaining temperature for 8 hours. After cooling and filtration, N-benzyl-2-pyrrolidone is purified by distillation (yield: 82%, boiling point 148-150°C at 23 mm Hg).Step 2: Formation of N-Benzyl-2-nitromethylene-pyrrolidine

N-benzyl-2-pyrrolidone (875 g) is reacted with dimethyl sulfate (630 g) at 65°C for 1.5 hours, cooled to 15°C, then sodium in methanol and nitromethane are added sequentially. After stirring and crystallization, N-benzyl-2-nitromethylene-pyrrolidine is obtained (yield: 71%, melting point 99°C).Step 3: Reduction to N-Benzyl-2-aminomethyl-pyrrolidine

Hydrogenation in the presence of Raney nickel catalyst under hydrogen pressure (50-145 kg/cm²) at 100°C for 5 hours converts the nitromethylene intermediate to the aminomethyl derivative. After filtration, solvent evaporation, and basification, distillation yields 2-aminomethyl-pyrrolidine (yield: ~60-78%, boiling points 86-170°C depending on conditions).

These steps establish the pyrrolidine core with benzyl and amino functionalities necessary for further elaboration.

Introduction of the N-Cbz-N-Methyl Group

The protection of the amino group as N-Cbz (benzyloxycarbonyl) and subsequent methylation are typically done by:

- Reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the N-Cbz protected amine.

- Methylation of the nitrogen using methylating agents such as dimethyl sulfate or methyl iodide.

This step ensures selective protection and methylation of the nitrogen atom, yielding the N-Cbz-N-methyl amino intermediate essential for the final target compound.

Asymmetric Synthesis via Copper-Catalyzed Aminomethylation

Recent advances have demonstrated copper-catalyzed asymmetric formal hydroaminomethylation of alkenes as an effective route to β-stereogenic amines, which can be adapted for the synthesis of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane.

- Catalyst System: Cu(OAc)2 combined with chiral bisphosphine ligands such as (S,S)-Ph-BPE.

- Reaction Conditions:

- Solvent: Acetonitrile (CH3CN)

- Proton source: tert-butanol

- Hydride source: Dimethoxymethylsilane

- Temperature: Room temperature

- Time: 12 hours

- Procedure:

The reaction involves stirring the alkene substrate with N,O-acetal derivatives and the copper catalyst system under inert atmosphere, followed by purification via column chromatography. - Outcome:

High enantioselectivity and good isolated yields of the β-stereogenic amine products are achieved, which can be further converted to the target compound.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of 2-pyrrolidone | Benzyl chloride, reflux, 8 h | 82 | Distillation purification |

| Formation of nitromethylene | Dimethyl sulfate, Na/methanol, nitromethane | 71 | Crystallization at 50°C |

| Hydrogenation to aminomethyl | Raney nickel, H2 (50-145 kg/cm²), 100°C, 5 h | 60-78 | Distillation, basification step |

| N-Cbz protection & methylation | Cbz-Cl, methylating agent, base | Not specified | Essential for N-Cbz-N-methyl group |

| Copper-catalyzed asymmetric aminomethylation | Cu(OAc)2, chiral bisphosphine ligand, (MeO)2MeSiH, tert-butanol, RT, 12 h | Good yields, high ee | Provides stereoselective synthesis route |

Research Findings and Notes

- The multi-step synthesis involving benzylation, nitromethylene formation, and catalytic hydrogenation is well-established and yields key intermediates with good purity and yield.

- The protection of the amino group with benzyloxycarbonyl and subsequent methylation is critical for the stability and functionality of the final compound.

- Copper-catalyzed asymmetric hydroaminomethylation offers a modern, enantioselective approach to access the (S)-enantiomer, improving stereochemical control and potentially simplifying the synthesis.

- The use of Raney nickel and high-pressure hydrogenation is a common and effective reduction method for nitro and nitromethylene groups in pyrrolidine derivatives.

- Patent literature emphasizes the importance of reaction conditions such as temperature, pressure, and catalyst loading to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Amines and other reduced forms.

Substitution: Compounds with new functional groups replacing the carbamate.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in the development of new therapeutics.

- A study highlighted its role in creating derivatives that exhibit enhanced activity against specific biological targets, particularly in the context of neuropharmacology .

-

Neuroprotective Effects :

- Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. For example, modifications of the compound have shown promise in models of Alzheimer's disease by enhancing cognitive function and reducing amyloid-beta toxicity .

- Anticancer Activity :

Organic Synthesis Applications

-

Building Block for Peptide Synthesis :

- The compound serves as a versatile building block in peptide synthesis. Its unique functional groups allow for the introduction of diverse amino acid residues, facilitating the creation of novel peptides with tailored biological activities .

- A notable application involves using this compound to synthesize cyclic peptides that exhibit improved stability and bioactivity compared to linear counterparts.

- Chiral Auxiliary in Asymmetric Synthesis :

Case Study 1: Neuroprotective Derivatives

A derivative of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane was synthesized and evaluated for its neuroprotective effects in an Alzheimer's disease model. The study found that the derivative significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on modified versions of the compound revealed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced activity against neurodegenerative targets |

| Neuroprotective Effects | Alzheimer's Disease Treatment | Improved cognitive function in animal models |

| Anticancer Activity | Breast Cancer Treatment | Induced apoptosis in cancer cell lines |

| Organic Synthesis | Peptide Synthesis | Facilitated synthesis of cyclic peptides |

| Chiral Synthesis | Asymmetric Reactions | Produced enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

®-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activity and properties.

Benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: The racemic mixture containing both enantiomers.

Uniqueness

(S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This specificity can lead to distinct pharmacological effects compared to its racemic mixture or other similar compounds.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrrolidine core functionalization, benzyl-group introduction, and protection of the amine with a Cbz (carbobenzyloxy) group. Key steps include:

- Alkylation : Reacting pyrrolidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Protection/Deprotection : Using Cbz-Cl (benzyl chloroformate) to protect the amine, followed by selective N-methylation (e.g., methyl iodide in the presence of a base).

- Challenges : Competing side reactions (e.g., over-alkylation) and maintaining stereochemical purity. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm).

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]⁺ ion).

- Elemental Analysis : To validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area thoroughly .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation) to favor the (S)-configuration.

- Temperature Control : Lower reaction temperatures (e.g., –20°C) reduce racemization.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time.

- Validation : Compare experimental optical rotation with literature values or use chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational methods aid in understanding this compound’s molecular interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites).

- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to study conformational stability in solvent environments.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian09 to predict reactivity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., benzyl-pyrrolidine derivatives in PubChem).

- X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement (e.g., resolve ambiguities in bond angles/planes).

- 2D NMR : Perform COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.